molecular formula C5H11ClN2O2 B1485263 4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one hydrochloride CAS No. 2098013-29-5

4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one hydrochloride

Cat. No. B1485263
CAS RN: 2098013-29-5
M. Wt: 166.6 g/mol
InChI Key: FUYWLIHDNTXEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one hydrochloride, also known as AMMO-HCl, is a synthetic compound with various applications in laboratory experiments, scientific research, and industrial processes. It is an organic compound belonging to the oxazolidinone class of molecules, which are characterized by their five-membered ring structure. AMMO-HCl has been used in a wide range of research applications, such as protein synthesis, enzyme catalysis, and drug development. It has also been used in the synthesis of various pharmaceuticals, such as antibiotics and antifungals.

Scientific Research Applications

Synthesis of Oxazolidinones

Oxazolidinones are a class of compounds widely utilized as protective groups for 1,2-amino alcohols and as chiral auxiliaries in asymmetric synthesis. For instance, the synthesis of isomeric 2-oxazolidinones from different starting materials showcases the versatility of oxazolidinones in organic synthesis, providing pathways to novel heterocyclic compounds (Madesclaire et al., 2007). Similarly, studies on weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions in oxazolidine derivatives highlight the structural diversity and potential for molecular interactions in this class of compounds (Nogueira et al., 2015).

Chemical Reactions and Transformations

Research on the aminomethylation of oxazolidinones has led to the discovery of new reaction pathways and intermediates. For example, the N-aminomethylation of bis(chloromethyl) and bis(acetoxymethyl) oxazolidin-2-ones has been explored, revealing mechanisms for intramolecular ring closure and the formation of novel chloromethyl oxazolium chlorides (Korepin et al., 2015). Additionally, the electrogenerated chiral oxazolidinones serve as diastereoselective amidoalkylation reagents, demonstrating the application of electrochemical methods in the synthesis of β-amino alcohol precursors (Schierle-Arndt et al., 2001).

Catalysis and Green Chemistry

The efficient and eco-friendly synthesis of oxazolidinones underlines the importance of sustainable chemistry practices. Studies on the catalyst-free chemical fixation of CO2 into 2-oxazolidinones under supercritical conditions demonstrate the potential for reducing environmental impact while synthesizing valuable chemical intermediates (Xu et al., 2011).

Medicinal Chemistry Applications

Oxazolidinone derivatives have been explored for their antimicrobial properties, exemplified by the in vitro activities of novel oxazolidinone antibacterial agents. These studies contribute to the development of new therapeutics, addressing resistance issues in current antimicrobial treatments (Zurenko et al., 1996).

properties

IUPAC Name

4-(aminomethyl)-4-methyl-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c1-5(2-6)3-9-4(8)7-5;/h2-3,6H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYWLIHDNTXEDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one hydrochloride
Reactant of Route 2
4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one hydrochloride
Reactant of Route 3
4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one hydrochloride
Reactant of Route 4
4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one hydrochloride
Reactant of Route 6
4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.